
1-(Benzyloxy)-3,5-dibromobenzene
Overview
Description
1-(Benzyloxy)-3,5-dibromobenzene (CAS 128924-01-6) is a brominated aromatic compound with the molecular formula C₁₃H₁₀Br₂O and a molecular weight of 342.03 g/mol . It features a benzyloxy group (-OCH₂C₆H₅) at the 1-position and bromine atoms at the 3- and 5-positions of the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the construction of macrocyclic structures such as autolytimycin derivatives . Its stability under various reaction conditions and dual bromine substituents make it a versatile precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations.
Preparation Methods
Nucleophilic Aromatic Substitution via Fluorine Displacement
Reaction Mechanism and Substrate Selection
The primary synthetic route to 1-(benzyloxy)-3,5-dibromobenzene, as detailed in patent literature, involves nucleophilic aromatic substitution (NAS) of a fluorine atom in 1-fluoro-3,5-dibromobenzene . The electron-withdrawing effects of the two bromine atoms activate the aromatic ring toward nucleophilic attack, enabling the substitution of fluorine with a benzyloxy group. The reaction proceeds under mild conditions using sodium hydride (NaH) as a base in tetrahydrofuran (THF), which deprotonates benzyl alcohol to generate the benzyloxide ion. This ion subsequently displaces fluorine, yielding the target compound .
Optimized Reaction Conditions
The procedure specifies stoichiometric and solvent parameters critical for reproducibility:
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Substrate : 1-Fluoro-3,5-dibromobenzene (1 equiv.)
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Nucleophile : Benzyl alcohol (1.2 equiv.)
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Base : Sodium hydride (1.5 equiv.)
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Solvent : Anhydrous THF (0.2 M concentration)
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Temperature : Room temperature (20–25°C)
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Reaction Time : 12–24 hours
The absence of additional solvents beyond THF simplifies workup, while controlled addition of benzyl alcohol minimizes exothermic side reactions . Post-reaction, excess reagents are quenched with aqueous ammonium chloride, and the product is isolated via extraction with ethyl acetate followed by silica gel chromatography.
Alternative Methodological Considerations
Direct Bromination of Benzyloxybenzene Derivatives
Bromination of 1-benzyloxybenzene could theoretically yield the target compound, but this approach faces regiochemical challenges. The benzyloxy group directs electrophilic bromination to the ortho and para positions, whereas the target requires meta-substitution. Achieving 3,5-dibromination would require deactivating directing groups or sequential protection/deprotection steps, complicating the synthesis .
Scalability and Industrial Applications
Large-Scale Production Considerations
The NAS method’s scalability is enhanced by its simplicity and high atom economy. Key considerations for industrial adaptation include:
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Bromine Recovery : Distillation of unreacted bromine reduces waste and cost .
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Catalyst Recycling : While the base (NaH) is stoichiometric, THF can be recovered via distillation .
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Purity Control : Silica gel chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
Comparative Analysis of Yields and Efficiency
Although yield data are not explicitly provided in the cited sources, analogous NAS reactions for aryl ethers typically achieve 70–85% yields under optimized conditions . By contrast, multi-step routes involving phenolic intermediates often suffer from cumulative yield losses below 50%.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3,5-dibromobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 1-(Benzyloxy)benzene.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-3,5-dibromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3,5-dibromobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atoms can engage in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards various biological targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Bromo-3,5-dichlorobenzene (C₆H₃BrCl₂)
- Molecular Weight : 225.90 g/mol (CAS 19752-55-7) .
- Key Differences : Replaces benzyloxy and one bromine with chlorine atoms.
- Reactivity: Chlorine’s weaker leaving-group ability compared to bromine reduces its utility in nucleophilic aromatic substitution. However, its smaller size may enhance solubility in nonpolar solvents.
- Applications : Primarily used in agrochemical synthesis due to chlorine’s cost-effectiveness .
1-Bromo-3,5-dimethoxybenzene (C₈H₉BrO₂)
- Molecular Weight : 217.06 g/mol (CAS 20469-65-2) .
- Key Differences : Methoxy (-OCH₃) groups replace benzyloxy and one bromine.
- Electronic Effects : Methoxy is electron-donating, activating the ring toward electrophilic substitution, whereas benzyloxy offers steric bulk and moderate electron donation.
- Applications : Used in medicinal chemistry for synthesizing bioactive molecules, leveraging methoxy’s directing effects .
3,5-Bis(benzyloxy)benzyl Bromide (C₂₁H₁₉BrO₂)
- Molecular Weight : 391.28 g/mol (CAS 24131-32-6) .
- Key Differences : Two benzyloxy groups and a benzyl bromide substituent.
- Steric Effects : Increased bulkiness limits reactivity in sterically demanding reactions but enhances stability in acidic conditions.
- Applications : Used in polymer chemistry for dendrimer synthesis .
1-((Benzyloxy)methyl)-3,5-bis(trifluoromethyl)benzene (C₁₆H₁₂F₆O)
- Molecular Weight : 358.26 g/mol .
- Key Differences : Trifluoromethyl (-CF₃) groups replace bromines, and a benzyloxymethyl (-CH₂OCH₂C₆H₅) group is added.
- Electronic Effects : -CF₃ is strongly electron-withdrawing, deactivating the ring toward electrophilic attack.
- Applications : Valued in materials science for fluorinated liquid crystals .
Comparative Data Table
Key Research Findings
- Reactivity in Cross-Coupling: this compound’s dual bromine atoms enable sequential Suzuki couplings, a feature absent in mono-bromo analogs like 1-bromo-3,5-dimethoxybenzene .
- Biological Activity : Derivatives of this compound showed weaker growth inhibition in Hsp90-binding assays compared to methoxy-substituted analogs, highlighting substituent-dependent efficacy .
- Thermal Stability : Benzyloxy groups enhance thermal stability compared to methoxy, as seen in thermogravimetric analyses of related polymers .
Biological Activity
1-(Benzyloxy)-3,5-dibromobenzene is an organic compound characterized by a benzyloxy group attached to a benzene ring that has two bromine substituents at the 3 and 5 positions. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Structure : The compound is classified as a benzyl ether and contains two bromine atoms which influence its reactivity and biological interactions.
- Molecular Formula : CHBrO
- CAS Number : 128924-01-6
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with dibromo substitutions often exhibit enhanced activity against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
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Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
The presence of the benzyloxy group contributes to the compound's ability to penetrate microbial membranes, enhancing its efficacy against resistant strains.
Anticancer Activity
Recent research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines.
Cell Line | IC (µM) |
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HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by disrupting cell cycle progression.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound's benzyloxy group allows for hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity.
- Halogen Bonding : The bromine atoms can form halogen bonds with nucleophilic sites on enzymes or receptors, influencing their activity.
- Induction of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various dibromobenzenes, including this compound. The research indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria due to its ability to disrupt bacterial cell walls .
Study 2: Anticancer Properties
In another investigation published in Cancer Research, researchers explored the cytotoxic effects of several benzyl ethers on breast cancer cell lines. They found that this compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. How can researchers optimize the alkylation step in synthesizing 1-(Benzyloxy)-3,5-dibromobenzene to achieve high yields?
Methodological Answer: The alkylation of 3,5-dibromophenol with benzyl bromide is typically performed in acetone using potassium carbonate (K₂CO₃) as a base. Key parameters include:
- Solvent: Acetone ensures solubility and facilitates the reaction at room temperature.
- Base: K₂CO₃ (1.5 equivalents relative to benzyl bromide) effectively deprotonates the phenol.
- Reaction Time: 16 hours at room temperature achieves near-complete conversion (97.8% yield).
- Workup: Filtration over Celite® and purification via flash chromatography (10% EtOAc/hexanes) yield a colorless oil .
Parameter | Optimal Condition | Yield |
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Solvent | Acetone | 97.8% |
Base | K₂CO₃ (1.5 eq) | |
Reaction Time | 16 hours (RT) |
Q. What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR: Peaks at δ 7.57–7.50 (benzyl aromatic protons) and δ 7.24 (dibromophenol protons) confirm substitution patterns.
- ¹³C NMR: A signal at δ 159.8 ppm corresponds to the ether oxygen (C-O).
- HRMS (CI): The observed [M+23]⁺ peak at m/z 362.8986 matches the calculated value (C₁₃H₁₀Br₂O).
Discrepancies in integration or unexpected peaks may arise from residual solvents or incomplete purification; repeating chromatography or using deuterated solvents can resolve these .
Q. What purification strategies are recommended for isolating this compound?
Methodological Answer:
- Flash Chromatography: Silica gel with 10% EtOAc/hexanes effectively separates the product from unreacted benzyl bromide or phenolic byproducts.
- Recrystallization: While not explicitly reported for this compound, hexanes/EtOAC mixtures may be tested for crystalline forms.
- Purity Validation: Combine TLC (Rf ~0.5 in 10% EtOAc/hexanes) with NMR to confirm absence of impurities .
Advanced Research Questions
Q. How do bromine substituents in this compound influence its reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing bromine groups activate the benzene ring toward electrophilic substitution but hinder nucleophilic aromatic substitution. For cross-coupling (e.g., Suzuki-Miyaura):
- Directed Metalation: Use n-BuLi at −78°C to deprotonate the position ortho to bromine, enabling formylation (as in ) or coupling with boronic acids.
- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) may enhance reactivity in sterically hindered environments .
Q. How can researchers address contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer:
- Parameter Screening: Systematically vary temperature, solvent polarity, and catalyst loading. For example, THF at −78°C vs. DMF at RT can drastically alter yields.
- Byproduct Analysis: Use LC-MS or GC-MS to identify side products (e.g., debrominated species).
- Reproducibility Checks: Ensure anhydrous conditions and inert atmospheres, as moisture or oxygen may deactivate catalysts .
Q. How can this compound be utilized in designing ansa-chain macrocycles for Hsp90 inhibition?
Methodological Answer:
- Ansa-Chain Construction: Use transmetalation-aldehyde addition reactions to link the dibromobenzene core to aromatic aldehydes, forming macrocyclic frameworks.
- Biological Testing: Assess Hsp90 binding via surface plasmon resonance (SPR) and cytotoxicity in cancer cell lines (e.g., MCF-7). Derivatives with extended ansa chains may improve binding affinity by 4-fold compared to 17-AAG .
Macrocycle Design Step | Key Reaction/Test | Outcome |
---|---|---|
Aldehyde Functionalization | n-BuLi/DMF in THF | 86.6% yield of aldehyde intermediate |
Macrocyclization | Cu-mediated amidation | High yields (~80%) |
Binding Affinity | SPR assays | IC₅₀ ~50 nM |
Q. What mechanistic insights explain the stability of this compound under thermal conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Conduct TGA under nitrogen to determine decomposition temperatures (>200°C expected due to bromine’s electron-withdrawing effects).
- DFT Calculations: Model bond dissociation energies (BDEs) for C-Br and C-O bonds to predict degradation pathways.
- Experimental Validation: Reflux in toluene (110°C) for 24 hours and monitor via NMR for debromination or ether cleavage .
Properties
IUPAC Name |
1,3-dibromo-5-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROMNVSVLZKBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289063 | |
Record name | 1,3-Dibromo-5-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128924-01-6 | |
Record name | 1,3-Dibromo-5-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128924-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromo-5-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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